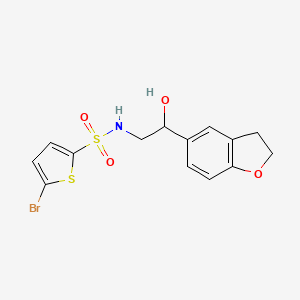

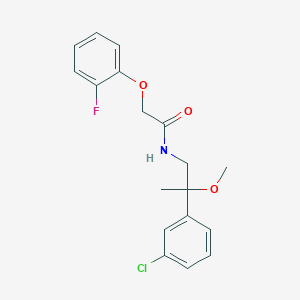

![molecular formula C12H19BO5S B2967765 {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid CAS No. 2377608-71-2](/img/structure/B2967765.png)

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid” is a chemical compound with the CAS Number: 2377608-71-2 . It has a molecular weight of 286.16 and its molecular formula is C12H19BO5S . The IUPAC name for this compound is (3-methyl-4-((neopentyloxy)sulfonyl)phenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19BO5S/c1-9-7-10(13(14)15)5-6-11(9)19(16,17)18-8-12(2,3)4/h5-7,14-15H,8H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.15 . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Aryl Methyl Sulfone Construction

A significant application involves the construction of aryl methyl sulfones through a three-component cross-coupling protocol. This method utilizes boronic acids, sodium metabisulfite, and dimethyl carbonate, leveraging inorganic sodium metabisulfite as an eco-friendly sulfur dioxide source. Such transformations highlight the role of boronic acids in synthesizing diverse functional methyl sulfones, useful in pharmaceuticals and other chemical industries (Ming Wang, Jiaoyan Zhao, Xuefeng Jiang, 2019).

Nickel(II)-Catalyzed Synthesis of Sulfinates

Another application is found in the nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, demonstrating the conversion of these acids into sulfinate salts. This process facilitates the creation of valuable sulfonyl-containing groups like sulfones, sulfonamides, and sulfonyl fluorides, showcasing the versatility of boronic acids in synthesizing compounds with potential pharmaceutical applications (Pui Kin Tony Lo, Yiding Chen, M. Willis, 2019).

Spectroscopic and Structural Analysis

The study of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE) provides insight into the structural, electronic, and spectroscopic properties of boronic acid derivatives. Through experimental and theoretical analysis, including NMR and UV–Vis spectroscopy, the work elucidates the conformational stability and electronic characteristics of such compounds, contributing to our understanding of their chemical behavior and potential applications in sensing or material science (E. Tanış, E. B. Şaş, M. Kurban, M. Kurt, 2018).

Boronic Acid Catalysis

Boronic acids serve as catalysts in various organic reactions, highlighting their role beyond reagents in transition metal-catalyzed transformations. Their ability to form reversible covalent bonds with hydroxy groups is exploited in electrophilic and nucleophilic modes of activation, paving the way for the synthesis of amides, cycloadditions, and conjugate additions. This catalytic activity underscores the utility of boronic acids in developing mild and selective reaction conditions for organic synthesis (D. Hall, 2019).

Cyclic Boron Esterification

The cyclic esterification of aryl boronic acids with dihydric alcohols presents a method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This innovative approach demonstrates how modifications to boronic acids can significantly alter the optical properties of materials, offering new avenues for the development of advanced optical materials and sensors (Kai Zhang, Q. Sun, L. Tang, Yanhui Wang, Xiaojing Fan, Linxi Liu, S. Xue, Wenjun Yang, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid is xanthine oxidoreductase (XOR) . XOR is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . Overproduction of uric acid leads to conditions such as gout .

Mode of Action

{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid acts as an inhibitor of XOR . It binds tightly to both the active sulfo-form and the inactive desulfo-form of the enzyme . This interaction inhibits the activity of XOR, thereby reducing the production of urate .

Biochemical Pathways

The inhibition of XOR by {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid affects the purine degradation pathway . This pathway is responsible for the breakdown of purine nucleotides, leading to the production of uric acid . By inhibiting XOR, the compound prevents the conversion of hypoxanthine and xanthine to uric acid, reducing urate production .

Pharmacokinetics

The pharmacokinetic properties of {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid are characterized by high bioavailability and hepatic excretion . The compound is absorbed rapidly when administered orally, with a bioavailability of 84.1% . It is hardly excreted via the kidneys but is mainly cleared via the liver .

Result of Action

The inhibition of XOR by {4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid results in a decrease in the production of uric acid . This leads to a reduction in the plasma urate levels and urinary excretion of urate and allantoin, accompanied by an increase in the excretion of hypoxanthine and xanthine .

Propiedades

IUPAC Name |

[4-(2,2-dimethylpropoxysulfonyl)-3-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO5S/c1-9-7-10(13(14)15)5-6-11(9)19(16,17)18-8-12(2,3)4/h5-7,14-15H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWADKSRKJNPZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)OCC(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

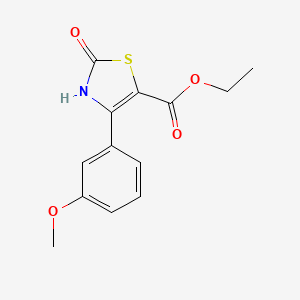

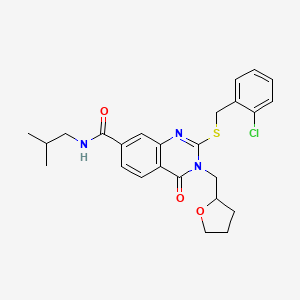

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)

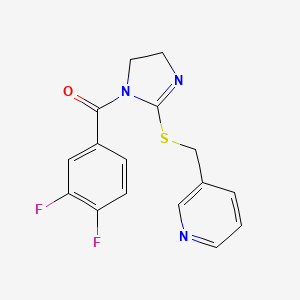

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967689.png)

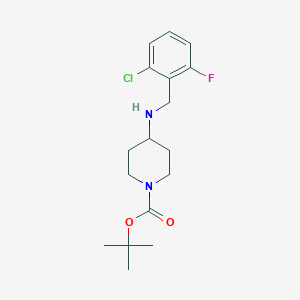

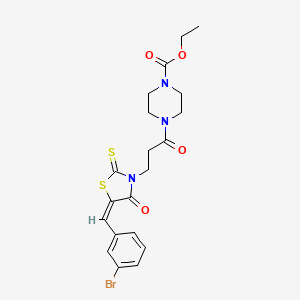

![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)

![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)

![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)